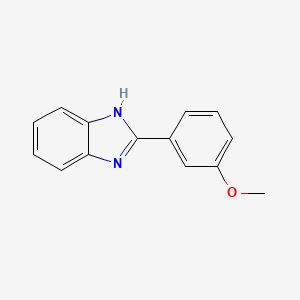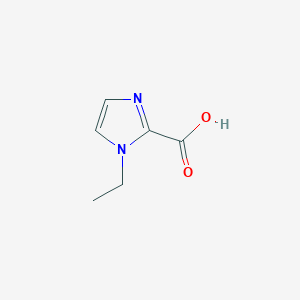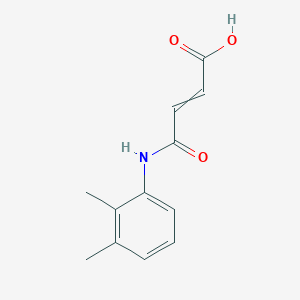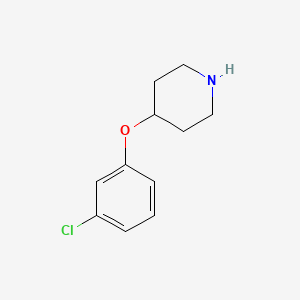
4-(3-Chlorophenoxy)piperidine
Descripción general
Descripción
“4-(3-Chlorophenoxy)piperidine” is a chemical compound with the molecular formula C11H14ClNO . It is used as an intermediate for pharmaceuticals .
Synthesis Analysis
Piperidine derivatives, such as “4-(3-Chlorophenoxy)piperidine”, are synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “4-(3-Chlorophenoxy)piperidine” consists of a piperidine ring attached to a chlorophenoxy group . The molecular weight is 211.688 Da and the monoisotopic mass is 211.076385 Da .
Aplicaciones Científicas De Investigación
Thermal and Structural Studies
The research conducted by Karthik et al. (2021) focuses on the thermal, optical, etching, and structural studies, along with theoretical calculations of a compound related to 4-(3-Chlorophenoxy)piperidine. This study provides insights into the compound's thermal stability, which is crucial for materials science applications. The compound exhibits stability up to 170°C, suggesting its potential use in temperature-resistant materials (Karthik et al., 2021).
Fungicidal Activity
Kuzenkov and Zakharychev (2009) explored the synthesis and fungicidal activity of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, demonstrating the agricultural applications of chlorophenoxy derivatives. Their work highlights the potential of these compounds in developing new fungicides, which is of significant interest in agrochemical research (Kuzenkov & Zakharychev, 2009).
Dielectric and H-Bonding Studies
Research by Kumar, Sabesan, and Krishnan (2002) on the dielectric studies and hydrogen bonding of complexes involving piperidinones and phenols contributes to our understanding of molecular interactions in solutions. This study is relevant for researchers looking into the physical chemistry of molecular complexes and their applications in designing novel materials with specific dielectric properties (Kumar, Sabesan, & Krishnan, 2002).
Crystal Structure Analysis
The crystal and molecular structure analysis of related piperidine compounds, such as the study by Szafran, Komasa, and Bartoszak-Adamska (2007), offers foundational knowledge for the development of new chemical entities. Understanding these structures aids in the rational design of molecules with desired physical and chemical properties for use in pharmaceuticals and materials science (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antagonistic and Transporter Inhibitor Studies
Investigations into the biological activity of piperidine derivatives, such as the work by He et al. (2005) and Finke et al. (2001), reveal the therapeutic potential of these compounds. They have been found to exhibit selective inhibition of biological transporters, which is critical for the development of novel treatments for neurological disorders and infectious diseases (He et al., 2005); (Finke et al., 2001).
Safety And Hazards
“4-(3-Chlorophenoxy)piperidine” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Propiedades
IUPAC Name |
4-(3-chlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXWGMQMUJCYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370678 | |
| Record name | 4-(3-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenoxy)piperidine | |
CAS RN |
97840-40-9 | |
| Record name | 4-(3-chlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)
![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)
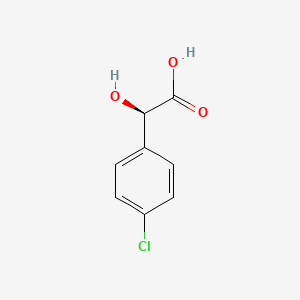
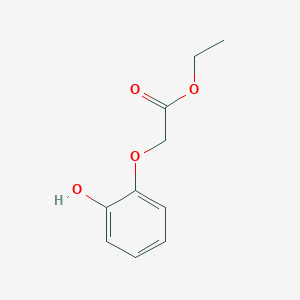
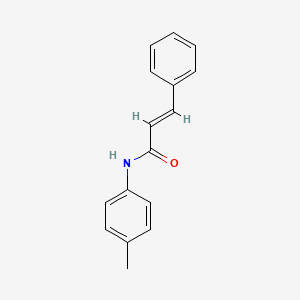
![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)
![methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate](/img/structure/B1349271.png)
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)
